1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Overview
Description
1-Bromo-4-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H21Br. It is a white to off-white powder or crystalline solid at room temperature . This compound is primarily used as an intermediate in the synthesis of liquid crystals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(trans-4-propylcyclohexyl)benzene can be synthesized through the bromination of 4-(trans-4-propylcyclohexyl)benzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or copper (Cu) salts . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other nucleophiles.
Coupling Reactions: Palladium (Pd) catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF) are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products can include phenols, amines, and ethers.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-4-(trans-4-propylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is primarily related to its role as a synthetic intermediate. It participates in various chemical reactions, facilitating the formation of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Iodo-4-(trans-4-propylcyclohexyl)benzene
- 1-Chloro-4-(trans-4-propylcyclohexyl)benzene
- 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene
Uniqueness
1-Bromo-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific bromine substitution, which provides distinct reactivity compared to its iodo, chloro, and fluoro analogs. The bromine atom offers a balance between reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
1-bromo-4-(4-propylcyclohexyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZABADCQVWQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006940 | |
Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86579-53-5 | |
Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-4-(trans-4-propylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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